Cas no 1355519-82-2 (2-(4-methoxyphenyl)-2-methyl(prop-2-yn-1-yl)aminoethan-1-ol)

2-(4-Methoxyphenyl)-2-methyl(prop-2-yn-1-yl)aminoethan-1-ol is a synthetic organic compound featuring a methoxyphenyl core linked to a propargylamine-substituted ethanol moiety. Its structure combines aromatic, alkyne, and amino alcohol functionalities, making it a versatile intermediate in pharmaceutical and fine chemical synthesis. The presence of the methoxy group enhances electron density, potentially improving reactivity in electrophilic substitutions, while the propargylamine segment offers opportunities for click chemistry applications. The hydroxyl group provides a handle for further derivatization, such as esterification or etherification. This compound is particularly useful in the development of bioactive molecules, including CNS-targeting agents, due to its balanced lipophilicity and hydrogen-bonding capacity. Careful handling is advised due to the reactive alkyne group.
2-(4-methoxyphenyl)-2-methyl(prop-2-yn-1-yl)aminoethan-1-ol structure
1355519-82-2 structure
Product Name:2-(4-methoxyphenyl)-2-methyl(prop-2-yn-1-yl)aminoethan-1-ol
CAS No:1355519-82-2
MF:C13H17NO2
MW:219.279583692551
CID:5672635
PubChem ID:56789734
Update Time:2025-11-01

2-(4-methoxyphenyl)-2-methyl(prop-2-yn-1-yl)aminoethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • AKOS033153649
    • EN300-26622717
    • 1355519-82-2
    • Z1192320673
    • 2-(4-methoxyphenyl)-2-[methyl(prop-2-ynyl)amino]ethanol
    • 2-(4-methoxyphenyl)-2-[methyl(prop-2-yn-1-yl)amino]ethan-1-ol
    • 2-(4-methoxyphenyl)-2-methyl(prop-2-yn-1-yl)aminoethan-1-ol
    • Inchi: 1S/C13H17NO2/c1-4-9-14(2)13(10-15)11-5-7-12(16-3)8-6-11/h1,5-8,13,15H,9-10H2,2-3H3
    • InChI Key: IXCNCPZDXXPJEA-UHFFFAOYSA-N
    • SMILES: OCC(C1C=CC(=CC=1)OC)N(C)CC#C

Computed Properties

  • Exact Mass: 219.125928785g/mol
  • Monoisotopic Mass: 219.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 32.7Ų

2-(4-methoxyphenyl)-2-methyl(prop-2-yn-1-yl)aminoethan-1-ol Pricemore >>

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Additional information on 2-(4-methoxyphenyl)-2-methyl(prop-2-yn-1-yl)aminoethan-1-ol

Professional Introduction to Compound with CAS No. 1355519-82-2 and Product Name: 2-(4-methoxyphenyl)-2-methyl(prop-2-yn-1-yl)aminoethan-1-ol

2-(4-methoxyphenyl)-2-methyl(prop-2-yn-1-yl)aminoethan-1-ol, identified by its CAS number 1355519-82-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by the presence of an aminoethyl backbone conjugated with a propargyl group, further functionalized with a 4-methoxyphenyl moiety. The structural arrangement of this molecule imparts unique electronic and steric properties, making it a promising candidate for various biochemical applications.

The 4-methoxyphenyl substituent, a derivative of anisole, introduces a hydroxymethyl group at the para position relative to the methoxy group. This aromatic ring system not only enhances the lipophilicity of the compound but also participates in π-stacking interactions, which are crucial for molecular recognition processes. The propargyl group, on the other hand, serves as a versatile handle for further chemical modifications, including cross-coupling reactions such as Suzuki or Sonogashira couplings. These attributes make 2-(4-methoxyphenyl)-2-methyl(prop-2-yn-1-yl)aminoethan-1-ol an invaluable building block in medicinal chemistry.

In recent years, there has been a surge in research focused on developing novel scaffolds that can modulate biological pathways with high specificity and efficacy. The structural features of 1355519-82-2 align well with this trend, as they allow for fine-tuning of pharmacokinetic properties while maintaining strong binding affinity to target proteins. For instance, the combination of an aminoethyl group and a propargyl moiety has been explored in the design of kinase inhibitors, which are critical in treating cancers and inflammatory diseases.

One of the most compelling aspects of this compound is its potential application in the development of small molecule inhibitors targeting protein-protein interactions (PPIs). PPIs play a pivotal role in numerous cellular processes, and their dysregulation is often associated with diseases such as Alzheimer's and cancer. The aromatic ring system and the flexible side chain provided by the aminoethyl group enable 2-(4-methoxyphenyl)-2-methyl(prop-2-yn-1-yl)aminoethan-1-ol to interact with PPIs through multiple non-covalent bonds. This multifaceted binding capability is essential for achieving high selectivity and minimizing off-target effects.

Recent advancements in computational chemistry have further enhanced our understanding of how 1355519-82-2 interacts with biological targets. Molecular docking studies have revealed that the 4-methoxyphenyl ring can form π-stacking interactions with aromatic residues in protein binding pockets, while the propargyl group can engage in hydrophobic interactions or participate in metal coordination. These insights have guided the optimization of analogs to improve binding affinities and pharmacokinetic profiles.

The synthesis of 2-(4-methoxyphenyl)-2-methyl(prop-2-yn-1-yl)aminoethan-1-ol presents an interesting challenge due to its complex structural features. However, recent methodologies have streamlined its preparation through multi-step synthetic routes that leverage transition-metal catalysis. For example, palladium-catalyzed cross-coupling reactions have been employed to construct the core aromatic ring system, while copper-catalyzed Sonogashira couplings have facilitated the introduction of the propargyl group. These advances have not only improved yield but also reduced reaction times, making large-scale production more feasible.

In conclusion, 1355519-82-2 represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile applications. Its potential as a scaffold for developing novel therapeutic agents underscores its importance in ongoing research efforts. As our understanding of biological systems continues to evolve, compounds like 2-(4-methoxyphenyl)-2-methyl(prop-2-yn-1-yl)aminoethan-1-ol will undoubtedly play a crucial role in addressing some of today's most pressing medical challenges.

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